3-(4-Methoxyphenyl)isonicotinic acid

Descripción general

Descripción

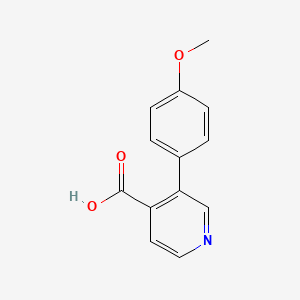

3-(4-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxyphenyl group attached to the third position of the isonicotinic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)isonicotinic acid.

Reduction: 3-(4-Methoxyphenyl)isonicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including 3-(4-Methoxyphenyl)isonicotinic acid, exhibit significant antimicrobial properties. Isonicotinic acid hydrazide, a related compound, has been studied for its synergistic effects with other antimycobacterial agents against Mycobacterium species. In vitro studies have shown that the combination of isonicotinic acid hydrazide with certain plant extracts enhances its efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of isonicotinic acid derivatives has been a focus of research. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines. In particular, studies on the structure-activity relationship of these compounds indicate that modifications to the phenyl ring can significantly influence their cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease progression. For example, studies on hydroxamate conjugates derived from isonicotinic acid have shown promising results as matrix metalloproteinase inhibitors, which are crucial in cancer metastasis and tissue remodeling .

Neuroprotective Effects

There is emerging evidence suggesting that isonicotinic acid derivatives may possess neuroprotective properties. Research has indicated that these compounds can modulate neuroinflammatory responses and promote neuronal survival in models of neurodegenerative diseases .

Druggability and Drug-Likeness

In drug discovery, the concepts of druggability and drug-likeness are essential for evaluating the potential of new compounds. This compound has been assessed for these properties using computational models that predict its interaction with biological targets. The presence of the methoxy group on the phenyl ring may enhance solubility and bioavailability, making it a candidate for further development in pharmacological applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated enhanced efficacy of isonicotinic acid hydrazide in combination with plant extracts against Mycobacterium species. |

| Study 2 | Anticancer Properties | Identified structure-activity relationships showing increased cytotoxicity of modified isonicotinic acids against cancer cell lines. |

| Study 3 | Enzyme Inhibition | Found that hydroxamate derivatives exhibited significant inhibition of matrix metalloproteinases, indicating potential therapeutic applications in cancer treatment. |

| Study 4 | Neuroprotective Effects | Showed that isonicotinic acid derivatives could reduce neuroinflammation and promote neuronal health in vitro. |

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinic acid: The parent compound with a carboxylic acid group at the fourth position of the pyridine ring.

Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.

Picolinic acid: Another isomer with the carboxylic acid group at the second position of the pyridine ring.

Uniqueness

3-(4-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical properties and biological activity compared to its isomers. This modification can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Methoxyphenyl)isonicotinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through a condensation reaction involving isonicotinic acid and 4-methoxybenzaldehyde. This process typically involves the formation of a Schiff base intermediate, which is then further reacted to yield the final product. The characterization of the compound is confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be as low as 7.81 µg/mL for MRSA strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.63 |

| Pseudomonas aeruginosa | 31.25 |

Antitubercular Activity

Research indicates that this compound exhibits notable antitubercular activity against Mycobacterium tuberculosis. A study reported that certain derivatives of this compound achieved over 90% inhibition at concentrations as low as 0.0179 µM, indicating strong efficacy against the pathogen .

Table 2: Antitubercular Activity of Derivatives

| Compound | MIC (µM) |

|---|---|

| 3-(4-Methoxyphenyl)-5-(2,6-dichlorophenyl)-1-isonicotinoyl-formazan | 0.0179 |

| 3-(4-Methoxyphenyl)-5-(2-methoxyphenyl)-1-isonicotinoyl-formazan | 0.0277 |

| 3-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-1-isonicotinoyl-formazan | 0.0203 |

Cytotoxicity and Apoptosis Induction

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The IC50 value for cytotoxicity was determined to be approximately 179.81 µg/mL, with significant induction of apoptosis observed through flow cytometry analysis . The mechanism appears to involve modulation of apoptotic pathways, particularly through the activation of p53 and Bax while downregulating Bcl-2 levels.

Table 3: Cytotoxic Effects on HepG2 Cells

| Parameter | Value |

|---|---|

| IC50 (µg/mL) | 179.81 |

| Increase in p53 (fold) | 8.91 |

| Increase in Bax (fold) | 4.50 |

| Decrease in Bcl-2 (fold) | -5.58 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in various biological pathways. These studies suggest that the compound may act as a potential inhibitor for specific enzymes related to microbial resistance and cancer cell proliferation .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLJXXVBGINPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687139 | |

| Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258618-34-6 | |

| Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.